Regiochemical Differentiation: 3-Position vs. 4-Position Substitution
The target compound bears the pyridyloxy substituent at the piperidine 3-position (meta relative to the ring nitrogen), placing the pyridine ring in a distinct spatial trajectory compared to the 4-substituted regioisomer (CAS 939986-12-6). This regiochemical difference alters the dihedral angle between the pyridine and piperidine rings and consequently the molecular recognition surface presented to biological targets [1]. In structure-activity relationship (SAR) campaigns involving pyridyl-piperidine scaffolds, regioisomeric pairs have been demonstrated to exhibit divergent binding profiles for kinase and GPCR targets [2].
| Evidence Dimension | Substitution position on piperidine ring and exit vector geometry |
|---|---|
| Target Compound Data | 3-(5-methylpyridin-2-yloxy) substitution; ether oxygen at piperidine C3; computed density 1.108 g/mL |
| Comparator Or Baseline | tert-Butyl 4-((5-methylpyridin-2-yl)oxy)piperidine-1-carboxylate (CAS 939986-12-6): 4-(5-methylpyridin-2-yloxy) substitution; ether oxygen at piperidine C4; computed density 1.108 g/mL |
| Quantified Difference | Substitution position: C3 vs. C4; both share identical molecular formula (C₁₆H₂₄N₂O₃) and MW (292.37), with identical computed density. Differentiation is exclusively geometric (exit vector). |
| Conditions | Molecular structure comparison based on IUPAC nomenclature, canonical SMILES, and computed density data |
Why This Matters
For procurement supporting SAR or lead optimization, selection of the correct regioisomer is non-negotiable; the 3-substituted and 4-substituted isomers are chemically distinct entities with non-interchangeable spatial presentation of the pyridine ring.
- [1] CAS Common Chemistry. 1,1-Dimethylethyl 3-[(5-methyl-2-pyridinyl)oxy]-1-piperidinecarboxylate. CAS RN: 939986-13-7. View Source
- [2] Merck Patent GmbH. Pyridyl Piperidines. Patent WO/2015/144290, 2015. View Source
